1,1,1-Trichloro-2-methoxyethane

Catalog No.
S12545031
CAS No.
4776-44-7
M.F
C3H5Cl3O
M. Wt
163.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trichloro-2-methoxyethane

CAS Number

4776-44-7

Product Name

1,1,1-Trichloro-2-methoxyethane

IUPAC Name

1,1,1-trichloro-2-methoxyethane

Molecular Formula

C3H5Cl3O

Molecular Weight

163.43 g/mol

InChI

InChI=1S/C3H5Cl3O/c1-7-2-3(4,5)6/h2H2,1H3

InChI Key

NZZHHOMCJICYCD-UHFFFAOYSA-N

Canonical SMILES

COCC(Cl)(Cl)Cl

1,1,1-Trichloro-2-methoxyethane is an organic compound characterized by its molecular formula C3H5Cl3OC_3H_5Cl_3O. It consists of a methoxy group (-OCH₃) attached to a trichloroethane backbone. This compound is notable for its unique structure, which influences its chemical behavior and potential applications. The presence of three chlorine atoms contributes to its reactivity and solubility in organic solvents, while the methoxy group enhances its utility in various chemical processes.

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, such as alcohols or amines, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, the compound may lose hydrogen chloride to form alkenes.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield methanol and trichloroacetic acid.
  • Oxidation and Reduction: The compound can be oxidized to form chlorinated alcohols or reduced to generate less chlorinated products depending on the reagents used.

Several methods exist for synthesizing 1,1,1-trichloro-2-methoxyethane:

  • Direct Chlorination: This method involves the chlorination of 2-methoxyethanol using chlorine gas or other chlorinating agents under controlled conditions.
  • Nucleophilic Substitution: Reacting 1,1,1-trichloroethane with methanol in the presence of a catalyst can yield 1,1,1-trichloro-2-methoxyethane.
  • Rearrangement Reactions: Certain rearrangement reactions involving precursor compounds can also lead to the formation of this compound.

1,1,1-Trichloro-2-methoxyethane finds applications in various fields:

  • Solvent: It is used as a solvent for organic reactions due to its ability to dissolve a wide range of substances.
  • Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of other chemical products, particularly in pharmaceuticals and agrochemicals.
  • Chemical Research: It is utilized in laboratories for research purposes involving chlorinated compounds.

Several compounds share structural similarities with 1,1,1-trichloro-2-methoxyethane. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
1,1-Dichloro-2-methoxyethaneC3H6Cl2OFewer chlorine atoms; less reactive
1,1,2-TrichloroethaneC2HCl3Different carbon skeleton; more stable
2-Methoxyethyl chlorideC3H7ClOLacks multiple chlorine substitutions
1,2-DichloropropaneC3H6Cl2Different functional groups; different reactivity

Uniqueness

The uniqueness of 1,1,1-trichloro-2-methoxyethane lies in its balance of reactivity due to multiple chlorine substituents and the stabilizing influence of the methoxy group. This combination allows for specific chemical behaviors that may not be present in its analogs. Its synthesis methods and potential applications further distinguish it within the field of organic chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

161.940598 g/mol

Monoisotopic Mass

161.940598 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-09

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